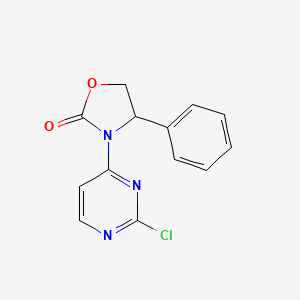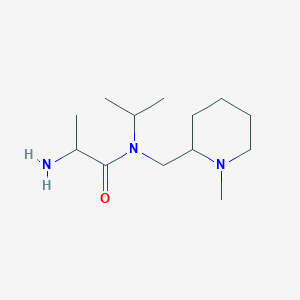![molecular formula C23H41NO3 B14794858 (2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyrrolidine ring attached to an octadec-9-enoyl group, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octadec-9-enoyl Group: This step often involves esterification or amidation reactions, where the octadec-9-enoyl group is introduced to the pyrrolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid: shares similarities with other fatty acid derivatives and pyrrolidine-containing compounds.
Tertiary butyl esters: These compounds also contain bulky groups and are used in similar synthetic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pyrrolidine ring and an octadec-9-enoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H41NO3 |
|---|---|
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(25)24-20-17-18-21(24)23(26)27/h9-10,21H,2-8,11-20H2,1H3,(H,26,27)/b10-9+/t21-/m0/s1 |
InChI Key |
WQCMZYCKACKLDL-GLCJEOIMSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


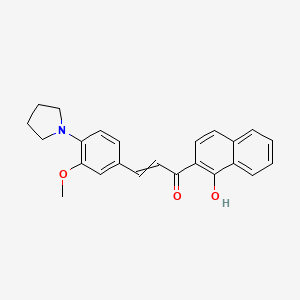

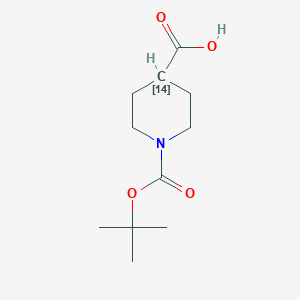
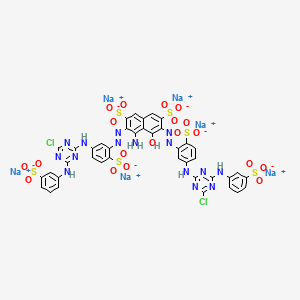
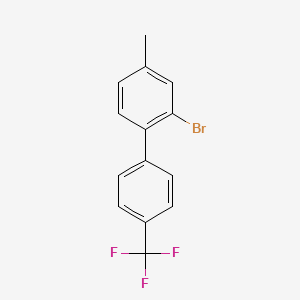
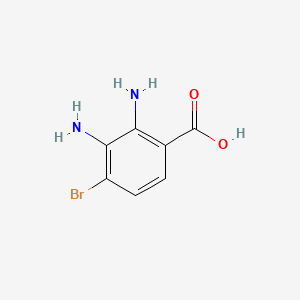
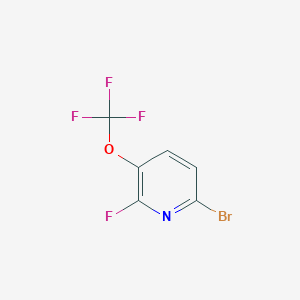
![2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-[2-(2,3,4,5,6-pentadeuteriophenoxy)ethyl]-1,2,4-triazol-3-one;hydrochloride](/img/structure/B14794837.png)

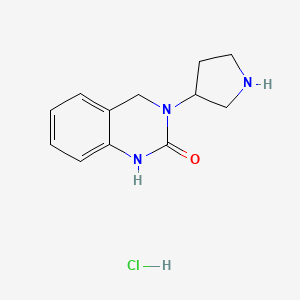
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
